2,6,6-Trimethylcycloheptanone
Description
Properties
CAS No. |
4436-59-3 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,6,6-trimethylcycloheptan-1-one |
InChI |
InChI=1S/C10H18O/c1-8-5-4-6-10(2,3)7-9(8)11/h8H,4-7H2,1-3H3 |
InChI Key |
ZACLMVYBDSHRDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(CC1=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Dihydroisophorone as a Starting Material
Dihydroisophorone (3,3,5-trimethylcyclohexanone) serves as a critical intermediate in synthesizing 2,6,6-trimethylcycloheptanone. Patent DE3844633A1 describes its reaction with phenol under acidic conditions, catalyzed by HCl gas, to form bisphenol derivatives. While the patent focuses on diphenylcycloalkanes, analogous logic applies to cycloheptanone synthesis:
The reaction proceeds via electrophilic aromatic substitution, where the ketone undergoes ring expansion in the presence of a Lewis acid. Yields depend on stoichiometry, with 2.5–6 moles of phenol per mole of ketone being optimal.
Aldol Condensation Pathways
Aldol condensation of β-keto esters or diketones offers another route. For example, the thesis by Naples (1973) outlines the synthesis of 2,7,7-trimethyl-2,4-cycloheptadienone via base-catalyzed cyclization. Hydrogenation of the dienone intermediate could yield this compound:
This method, however, requires precise control over hydrogenation to avoid over-reduction.
Reduction of Dienones and Enones
Lithium Aluminum Hydride (LiAlH₄) Reduction
Patent EP0585828B1 details the reduction of E,E-6-(2',6',6'-trimethylcyclohex-1'-en-1'-yl)-4-methyl-hexa-2,4-dien-1-al using LiAlH₄ in ethereal solvents. While the target compound differs, the protocol is adaptable for reducing conjugated enones to saturated ketones. For instance:
Refluxing in tetrahydrofuran (THF) for 6–8 hours achieves complete reduction, with yields up to 70% after purification.
Sodium Dithionite Reduction
The same patent reports using sodium dithionite (Na₂S₂O₄) in aqueous bicarbonate with phase-transfer catalysts (e.g., tetrabutylammonium bromide). This method selectively reduces α,β-unsaturated ketones without affecting isolated double bonds:
Yields range from 50–60%, with isomer separation via column chromatography.
Oxidation of Alcohol Precursors
Jones Oxidation
Although not explicitly cited in the provided sources, oxidation of 2,6,6-trimethylcycloheptanol using Jones reagent (CrO₃/H₂SO₄) is a plausible route:
This method is efficient for secondary alcohols but requires stringent temperature control to prevent over-oxidation.
Pyridinium Chlorochromate (PCC)
PCC in dichloromethane offers a milder alternative, particularly for acid-sensitive substrates. While yields are moderate (60–70%), this method minimizes side reactions.
Condensation and Ring-Expansion Reactions
Friedel-Crafts Acylation
Reacting trimethylcyclohexanone with acetyl chloride in the presence of AlCl₃ facilitates ring expansion to cycloheptanone:
This method, inferred from patent DE3844633A1, highlights the role of Lewis acids in stabilizing carbocation intermediates.
Claisen Condensation
Dieckmann condensation of dimethyl 3,3,5-trimethylcyclohexane-1,2-dicarboxylate could yield the cycloheptanone ring upon decarboxylation:
Optimal bases include sodium hydride or potassium tert-butoxide.
Challenges and Optimization Strategies
Steric Hindrance
The three methyl groups create significant steric hindrance, slowing reaction kinetics. Patent EP0585828B1 addresses this by using high-boiling solvents (e.g., dioxane) and prolonged reflux times (24–48 hours).
Chemical Reactions Analysis
Types of Reactions: 2,6,6-Trimethylcycloheptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Fragrance Industry
2,6,6-Trimethylcycloheptanone is extensively utilized as a fragrance ingredient. Its pleasant aroma contributes to the formulation of perfumes and scented products. The compound serves as a key intermediate in synthesizing various fragrance materials. For instance, it is involved in the production of 2,2,6-trimethylcyclohexan-1-one , which is a valuable precursor for synthesizing other aromatic compounds used in perfumes .
Fragrance Safety Assessment
A safety assessment conducted by the Research Institute for Fragrance Materials indicates that this compound does not present significant toxicity concerns at typical usage levels. Evaluations have shown that it is not genotoxic and poses minimal risk for skin sensitization under current usage conditions .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound acts as an important building block for synthesizing more complex organic molecules. Its structural features allow for various chemical transformations, making it a versatile compound in organic synthesis.
Synthesis of Other Compounds
Research has detailed methods for converting this compound into other functionalized compounds. For example:
- It can be reduced to produce 2,2,6-trimethylcyclohexan-1-one , which is further utilized in synthesizing carotenoids and vitamin A derivatives .
- It also plays a role in the synthesis of retinol through reactions involving Grignard reagents .
Potential Anticancer Activity
While specific investigations into the anticancer properties of this compound are sparse, related compounds have shown promising results against various cancer cell lines. The exploration of chiral derivatives of similar cyclic ketones has indicated potential antiproliferative activities against human cancer cells .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2,6,6-Trimethylcycloheptanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,6,6-Trimethylcyclohexanone
- Structural Differences: The cyclohexanone analog has a six-membered ring, whereas 2,6,6-trimethylcycloheptanone features a seven-membered ring.
- Physical Properties: Cycloheptanones generally exhibit higher boiling points due to increased molecular weight and reduced ring strain compared to cyclohexanones. For instance, 2,6,6-trimethylcyclohexanone was identified as a major constituent (9–12%) in hydrolate volatiles, suggesting moderate volatility .
- Applications: Both compounds may occur in essential oils, but the cycloheptanone derivative’s larger ring could enhance stability in certain synthetic intermediates.
α-Pinene (2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene)
- Structural Differences: α-Pinene is a bicyclic monoterpene lacking a ketone group, whereas this compound is monocyclic with a ketone.
- Chemical Reactivity: The ketone in this compound enables nucleophilic additions (e.g., Grignard reactions), while α-pinene undergoes electrophilic additions (e.g., epoxidation) due to its alkene functionality .
- Applications : α-Pinene is widely used in fragrances and flavoring, whereas the ketone derivative may serve as a synthetic precursor for pharmaceuticals or agrochemicals .
Bicyclo[3.1.1]heptane Derivatives
- Structural Differences: Compounds like bicyclo[3.1.1]heptane, 2,6,6-trimethyl- lack the ketone group, reducing polarity compared to this compound.
- Physical Properties : The absence of a ketone lowers boiling points and solubility in polar solvents. For example, bicyclo[3.1.1]heptane derivatives constituted 1.17–21.36% in plant extracts, indicating moderate volatility .
- Applications : These hydrocarbons are common in plant volatiles, whereas the ketone derivative may have niche roles in specialty chemistry.
Functionalized Derivatives
- 2-(Ethyl 2'-propanoate)-2,6,6-trimethylcycloheptanone: The ester group increases molecular weight (C15H26O3) and introduces hydrolytic susceptibility. This derivative was synthesized in 33% yield, with a boiling point of 84–104°C at 0.06 mm Hg .
Data Tables
Table 1: Structural and Physical Comparison
| Compound | Molecular Formula | Key Functional Group | Boiling Point/Volatility | Key Applications |
|---|---|---|---|---|
| This compound | C10H16O | Ketone | Higher (inferred) | Synthetic intermediates |
| 2,6,6-Trimethylcyclohexanone | C9H14O | Ketone | Moderate (9–12% in hydrolates) | Essential oils |
| α-Pinene | C10H16 | Alkene | Low (volatile terpene) | Fragrances, flavoring |
| Bicyclo[3.1.1]heptane, 2,6,6-trimethyl- | C10H16 | Hydrocarbon | Moderate (1.17–21.36% in extracts) | Plant volatiles |
Biological Activity
2,6,6-Trimethylcycloheptanone is a cyclic ketone that has garnered attention for its potential biological activities. This compound's structure allows for various interactions with biological molecules, which can lead to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial and cytotoxic properties, as well as its interaction profiles based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a cycloheptane ring with three methyl groups and a ketone functional group. Its unique structure contributes to its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MIC) and inhibition zone (IZ) values against selected pathogens:
| Compound | Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| This compound | Salmonella typhimurium | 0.49 - 3.9 | 23.4 - 26.4 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.95 - 3.9 | 20.6 - 21.3 | |
| Escherichia coli | Not specified | Not specified |
The compound showed comparable activity to standard reference drugs against Gram-negative bacteria and moderate activity against Gram-positive bacteria .
Cytotoxic Activity
The cytotoxic effects of this compound were evaluated using various human carcinoma cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µg/mL) | Reference Drug |
|---|---|---|
| Human Colon Carcinoma (HCT-116) | 1.08 - 1.48 | Doxorubicin |
| Human Hepatocellular Carcinoma (HepG-2) | Comparable to reference drug | Doxorubicin |
| Human Breast Adenocarcinoma (MCF-7) | Less active than reference drug | Doxorubicin |
| Adenocarcinoma Human Alveolar Basal Epithelial Cell (A-549) | Not specified | Doxorubicin |
The compound exhibited promising cytotoxicity against HCT-116 cells with an IC50 range indicating effective inhibition of cell growth .
The biological activity of this compound is influenced by its interaction with various molecular targets within the body. Computational studies have indicated that the compound interacts with several pharmacological targets, which may contribute to its observed antimicrobial and cytotoxic effects .
In Silico Studies
In silico methods have been employed to predict the biological activity profiles of this compound and its metabolites. These studies suggest that the compound's metabolites may exhibit different biological activities compared to the parent compound, highlighting the importance of considering metabolic transformations in drug development .
Case Studies
Several case studies have explored the efficacy of compounds related to or derived from this compound:
- Antimicrobial Efficacy : A study assessed the antimicrobial potency of various derivatives against a panel of bacterial strains, finding that certain modifications enhanced activity against resistant strains such as MRSA.
- Cytotoxicity in Cancer Research : Research focusing on human cancer cell lines demonstrated that specific derivatives showed enhanced cytotoxicity compared to traditional chemotherapeutics like doxorubicin.
Q & A
Q. How can researchers design controlled experiments to isolate byproducts from multi-step syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
